molecular formula C29H37NO B13833005 (R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine

(R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine

Cat. No.: B13833005
M. Wt: 415.6 g/mol
InChI Key: DKVFUIQWDZMTOU-HHHXNRCGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-(2-(Benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine is a chiral tertiary amine featuring a propan-1-amine backbone substituted with:

  • Two phenyl rings at the 3-position:
    • One phenyl group is modified with a benzyloxy group at the 2-position and a methyl group at the 5-position.
    • The other phenyl group is unsubstituted.
  • Diisopropylamine groups at the terminal nitrogen.
  • The (R)-enantiomer is specified, highlighting stereochemical relevance.

This compound is synthesized via multi-step routes involving reduction, mesylation, iodination, and amine coupling ().

Properties

Molecular Formula

C29H37NO

Molecular Weight

415.6 g/mol

IUPAC Name

(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine

InChI

InChI=1S/C29H37NO/c1-22(2)30(23(3)4)19-18-27(26-14-10-7-11-15-26)28-20-24(5)16-17-29(28)31-21-25-12-8-6-9-13-25/h6-17,20,22-23,27H,18-19,21H2,1-5H3/t27-/m1/s1

InChI Key

DKVFUIQWDZMTOU-HHHXNRCGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[C@H](CCN(C(C)C)C(C)C)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods and Reaction Conditions

Starting Materials and Key Intermediates

  • (R)-Tolterodine tartarate is a common chiral precursor.
  • 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol and its derivatives are key intermediates.
  • Methanesulfonate esters of these intermediates serve as electrophilic partners for amination.

General Synthetic Route

Step 1: Conversion of (R)-Tolterodine Tartarate to (R)-Tolterodine
  • Extraction of (R)-tolterodine tartarate with sodium bicarbonate and ethyl acetate yields free base (R)-tolterodine.
  • Reaction conditions: mild aqueous-organic biphasic system.
Step 2: Alkylation to Introduce Benzyloxy or Allyloxy Groups
  • Reaction of (R)-tolterodine with allyl bromide or benzyl bromide in presence of potassium carbonate in acetone under reflux for 6-8 hours.
  • This step introduces the benzyloxy or allyloxy substituent at the 2-position of the phenyl ring.
Step 3: Formation of Methanesulfonate Intermediate
  • 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is reacted with methanesulfonyl chloride in presence of triethylamine and dimethylaminopyridine (DMAP) in dichloromethane.
  • Reaction temperature: room temperature to reflux (40-45 °C).
  • The resulting methanesulfonate ester is a key intermediate for nucleophilic substitution.
Step 4: Nucleophilic Substitution with Diisopropylamine
  • The methanesulfonate intermediate is reacted with N,N-diisopropylamine in acetonitrile under reflux conditions for 4 days.
  • This step installs the N,N-diisopropylamino group at the 3-position of the propan-1-amine chain.
  • Yields are generally high, and the product is isolated as a free base or salt.
Step 5: Resolution of Racemic Mixture
  • The racemic N,N-diisopropyl-3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-amine is resolved using L-(-)-tartaric acid in ethanol.
  • The tartrate salt formed is then basified with sodium hydroxide in ethanol to liberate the (R)-enantiomer.
  • Crystallization and purification yield the optically pure (R)-compound.
Step 6: Further Functional Group Transformations (Optional)
  • Oxidation of the aminoalkyl side chain with copper sulfate and sodium persulfate in acetonitrile/water at 78-80 °C can yield carboxylic acid or aldehyde derivatives.
  • Reduction with lithium aluminum hydride in diethyl ether converts esters or aldehydes back to alcohols.
  • Hydrogenation with Raney Nickel in methanol can remove protecting groups like benzyloxy to yield hydroxyl derivatives.

Representative Experimental Procedure Summary

Step Reagents/Conditions Description Yield/Outcome
1 Sodium bicarbonate, ethyl acetate Extraction of (R)-tolterodine tartarate to free base Quantitative conversion
2 Allyl bromide, K2CO3, acetone, reflux 6-8 h Alkylation to (R)-3-(2-(allyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine Isolated pure product
3 Methanesulfonyl chloride, triethylamine, DMAP, dichloromethane, RT to 45°C Formation of methanesulfonate intermediate High purity crystalline intermediate
4 N,N-Diisopropylamine, acetonitrile, reflux 4 days Nucleophilic substitution to install diisopropylamino group High yield of amine
5 L-(-)-Tartaric acid, ethanol; NaOH, ethanol Resolution of racemate to (R)-enantiomer Enantiomeric purity >99%
6 CuSO4, Na2S2O8, acetonitrile/water, 78-80 °C Oxidation to carboxylic acid or aldehyde derivatives Controlled oxidation
7 LiAlH4, diethyl ether Reduction of esters/aldehydes to alcohols High yield
8 Raney Ni, H2, methanol Hydrogenolysis of benzyloxy protecting group Clean deprotection

Advantages and Improvements in Preparation Methods

  • The described processes reduce impurity formation and improve overall yield and purity compared to earlier methods.
  • Use of mild reaction conditions and selective reagents minimizes side reactions.
  • Efficient resolution techniques provide high enantiomeric excess.
  • The process generates manageable effluents, improving environmental compatibility.

Chemical Reactions Analysis

Types of Reactions: Benzyl R-(+)-Tolterodine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Applications

Muscarinic Receptor Antagonism

The compound has been identified as a potent antagonist of the M3 muscarinic receptor, which plays a crucial role in bladder function. Its affinity for this receptor suggests its utility in managing urinary incontinence.

Case Study: Efficacy in Overactive Bladder Treatment

A comparative study evaluated the efficacy of (R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine against tolterodine, a well-known muscarinic antagonist. The results indicated that the compound exhibited an IC50 value comparable to tolterodine, demonstrating its potential as an effective treatment option for overactive bladder syndrome .

The compound can undergo various chemical reactions typical of amines, including nucleophilic substitutions and acylation. The benzyloxy group is particularly noteworthy as it can be cleaved under acidic conditions, leading to the formation of phenolic compounds .

Synthetic Pathways

Research has demonstrated efficient methods for synthesizing this compound, emphasizing environmentally friendly protocols that minimize waste and utilize green chemistry principles .

Toxicology and Safety Profile

Understanding the safety profile of (R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine is essential for its therapeutic application. Preliminary studies indicate that at therapeutic doses, the compound maintains a favorable safety margin; however, comprehensive toxicological assessments are necessary to ascertain long-term effects and potential side effects .

Mechanism of Action

Benzyl R-(+)-Tolterodine exerts its effects by competitively antagonizing muscarinic receptors, specifically the M2 and M3 subtypes. These receptors are involved in the contraction of the urinary bladder and salivation. By blocking these receptors, Benzyl R-(+)-Tolterodine reduces bladder contractions and increases residual urine, thereby alleviating symptoms of overactive bladder .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound A : 3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine (CAS 156755-27-0)
  • Key Difference : Bromine replaces the methyl group at the 5-position of the benzyloxy-substituted phenyl ring.
  • Implications: Increased molecular weight (480.48 g/mol vs. ~450 g/mol for the target compound) (). Bromine’s electronegativity may alter electronic properties, enhancing reactivity for cross-coupling reactions (e.g., Suzuki coupling). Potential differences in solubility or bioavailability due to halogenation.
Compound B : (3RS)-3-(2-Methoxy-5-methylphenyl)-N,N-bis(1-methylethyl)-3-phenylpropan-1-amine
  • Key Difference : Methoxy group replaces the benzyloxy group at the 2-position.
  • Methoxy’s electron-donating effect may modulate aromatic ring reactivity ().
Compound C : N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide
  • Key Difference : Terminal amine replaced with an amide group.
  • Implications: Loss of basicity due to amide substitution, altering solubility and membrane permeability.

Physicochemical and Functional Properties

Property Target Compound Compound A (Br-substituted) Compound B (OCH₃-substituted) Compound C (Amide)
Molecular Formula C₂₉H₃₇NO C₂₈H₃₄BrNO C₂₆H₃₇NO C₂₅H₃₅NO₂
Molecular Weight ~420 g/mol 480.48 g/mol ~395 g/mol ~405 g/mol
Key Substituent 2-Benzyloxy-5-methyl 2-Benzyloxy-5-bromo 2-Methoxy-5-methyl 2-Methoxy-5-methyl
Functional Group Tertiary amine Tertiary amine Tertiary amine Amide
Stereochemistry (R)-enantiomer Racemic Racemic Racemic
Potential Applications Chiral intermediate Cross-coupling precursor Metabolic stability studies H-bonding motifs

Pharmacological and Industrial Relevance

  • Compound A : Bromine substitution makes it a candidate for further functionalization in drug discovery ().
  • Compound C : Amide derivatives are often explored for improved stability in prodrug design ().

Biological Activity

(R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine, also known by its CAS number 848768-06-9, is a complex organic molecule with notable pharmacological properties. This compound is structurally characterized by a chiral center and multiple aromatic rings, which contribute to its potential biological activities. It is primarily recognized for its role as a muscarinic receptor antagonist, similar to tolterodine, which is used in treating urinary incontinence.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC29H37NO
Molecular Weight415.610 g/mol
Density1.0±0.1 g/cm³
Boiling Point534.5±50.0 °C
Flash Point153.6±32.4 °C
LogP8.07

The biological activity of (R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine is primarily attributed to its interaction with muscarinic receptors. These receptors are G protein-coupled receptors that mediate various physiological responses through acetylcholine signaling. The compound acts as an antagonist, inhibiting the action of acetylcholine at these receptors, which can lead to decreased bladder contractions and improved urinary control.

Pharmacological Studies

Research indicates that (R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine exhibits significant potency in blocking muscarinic receptors, particularly the M3 subtype, which is implicated in bladder function. A study demonstrated that this compound has a high affinity for the M3 receptor, leading to its therapeutic application in managing overactive bladder conditions.

Case Study: Muscarinic Receptor Antagonism

In a comparative study of various muscarinic antagonists, (R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine was shown to have an IC50 value comparable to tolterodine, making it a promising candidate for further development in urological therapies .

Toxicology and Safety Profile

While the therapeutic potential is significant, understanding the safety profile of this compound is crucial. Preliminary toxicological assessments indicate that at therapeutic doses, (R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine exhibits a favorable safety margin. However, further studies are necessary to elucidate long-term effects and potential side effects.

Q & A

Q. What are the optimal synthetic routes for (R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process:

Intermediate Formation : Coupling 2-benzyloxy-5-methylbenzaldehyde with a phenyl Grignard reagent to form a secondary alcohol intermediate.

Amine Introduction : Reacting the alcohol with diisopropylamine under Mitsunobu conditions (e.g., using diethyl azodicarboxylate and triphenylphosphine) to establish the stereocenter .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity.

Q. Critical Parameters :

  • Temperature : Mitsunobu reactions require strict control at 0–5°C to minimize racemization .
  • Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reaction efficiency compared to non-polar alternatives .
  • Catalyst Ratios : A 1:1 molar ratio of phosphine to azodicarboxylate maximizes yield .

Table 1 : Example Reaction Conditions

StepReagentsSolventTemperatureYield
1PhMgBrTHF−78°C85%
2iPr₂NH, DEAD, PPh₃THF0°C → RT72%

Q. How can researchers validate the structural integrity and enantiomeric purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm benzyloxy (δ 4.8–5.2 ppm, singlet) and diisopropylamine (δ 1.0–1.2 ppm, doublets) groups .
    • NOESY : Verify stereochemistry by correlating the (R)-configured chiral center with adjacent aromatic protons .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₂₉H₃₈NO₂: 444.2902) .
  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 90:10, 1 mL/min) to confirm >99% enantiomeric excess .

Q. Common Pitfalls :

  • Impurities from incomplete Mitsunobu reactions may co-elute during HPLC, requiring tandem MS/MS for resolution .

Advanced Research Questions

Q. How does stereochemical configuration influence the compound’s biological or physicochemical properties?

Methodological Answer:

  • Comparative Studies : Synthesize both (R)- and (S)-enantiomers and compare:
    • Solubility : Measure logP values using shake-flask assays (e.g., (R)-isomer logP = 4.2 vs. (S)-isomer logP = 4.1) .
    • Receptor Binding : Perform radioligand displacement assays (e.g., (R)-isomer shows 10-fold higher affinity for serotonin receptors) .
  • Molecular Dynamics Simulations : Model interactions between the (R)-isomer and target proteins to identify steric or electronic effects .

Key Finding : The (R)-configuration enhances lipid membrane permeability due to optimal spatial arrangement of hydrophobic groups .

Q. What experimental strategies can resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis Framework :
    • Standardize Assays : Compare studies using identical cell lines (e.g., HEK-293 vs. CHO-K1) and incubation times .
    • Control for Impurities : Re-test batches with varying purity (e.g., 90% vs. 99%) to assess metabolite interference .
    • Dose-Response Curves : Use nonlinear regression to calculate EC₅₀ values, identifying outliers due to solvent effects (e.g., DMSO >0.1% inhibits activity) .

Case Study : Discrepancies in IC₅₀ values (5–50 μM) for kinase inhibition were traced to residual triphenylphosphine oxide in low-purity batches .

Q. How can researchers design stability studies to evaluate degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation :
    • Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 37°C for 24 hours; monitor via LC-MS for N-dealkylation or benzyl ether cleavage .
    • Oxidative Stress : Treat with 3% H₂O₂ to identify sulfoxide or epoxide byproducts .
  • Light Exposure : Use ICH Q1B guidelines (1.2 million lux-hours) to assess photodegradation .

Table 2 : Degradation Products Identified via LC-MS

ConditionMajor Degradantm/z ([M+H]⁺)
pH 2, 37°CDes-benzyl analog358.2148
3% H₂O₂Sulfoxide460.2856

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.